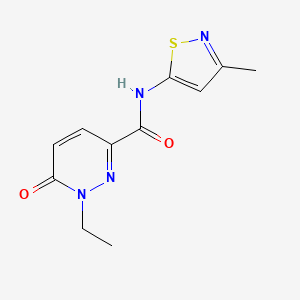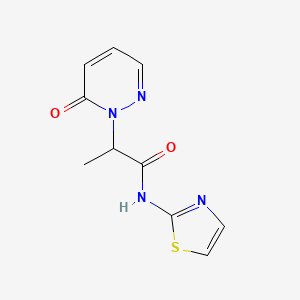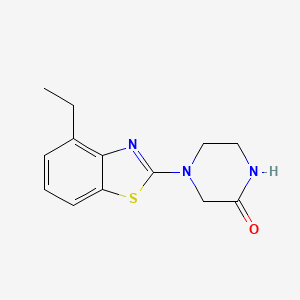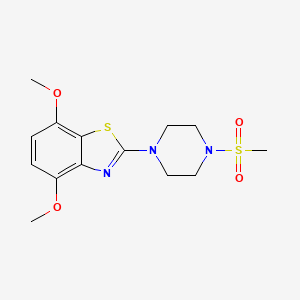
4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine, also known as MMPT, is a synthetic compound which has recently gained attention as a potential therapeutic agent due to its unique chemical structure and biological activity. MMPT is a heterocyclic compound composed of two nitrogen atoms, two oxygen atoms, and a methyl group attached to a piperidine ring. It has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. In particular, its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Aplicaciones Científicas De Investigación
4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been used as a tool to study the effects of drugs on the central nervous system, as well as to investigate the role of certain enzymes in the body. In addition, this compound has been used in cancer research to investigate the effects of certain drugs on tumor cells.
Mecanismo De Acción
The exact mechanism of action of 4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine is not yet fully understood. However, it is believed that this compound binds to certain receptors in the central nervous system, which then triggers a cascade of biochemical reactions. This cascade of reactions is believed to be responsible for the effects of this compound on the body.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In animal studies, this compound has been found to have antidepressant and anxiolytic effects, as well as to reduce inflammation and pain. In addition, this compound has been found to have anti-cancer and anti-inflammatory effects in cell cultures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine is a relatively simple compound to synthesize and is suitable for laboratory-scale synthesis. However, due to its complex structure, it is difficult to isolate and purify pure this compound. In addition, this compound is a relatively new compound and there is still much to be learned about its effects and potential applications.
Direcciones Futuras
4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine has potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. Further research is needed to understand the exact mechanism of action of this compound and to develop potential therapeutic agents based on this compound. Additionally, further research is needed to explore the potential of this compound as an anti-cancer agent, as well as its potential applications in the treatment of other diseases. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of this compound.
Métodos De Síntesis
4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine can be synthesized through a multi-step process involving the reaction of 4-methoxymethyl-1-methyl-1H-1,2,3-triazole-4-carbonyl chloride with piperidine. The reaction is catalyzed by a strong acid such as hydrochloric acid, and the resulting product is purified by recrystallization. The process is relatively simple and is suitable for laboratory-scale synthesis of this compound.
Propiedades
IUPAC Name |
[4-(methoxymethyl)piperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-14-7-10(12-13-14)11(16)15-5-3-9(4-6-15)8-17-2/h7,9H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVIZOSBCLTXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426404.png)
![6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426407.png)
![4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426412.png)

![4,6-difluoro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426420.png)

![4,7-dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426430.png)
![4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426436.png)
![4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426441.png)
![3-cyclopentyl-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B6426448.png)